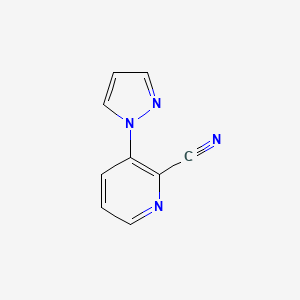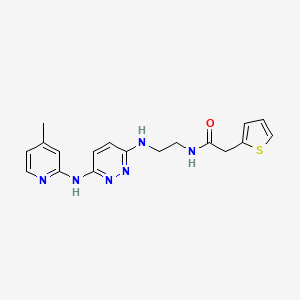![molecular formula C14H15F3N2O5 B2461845 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroéthyl)oxalamide CAS No. 1421483-69-3](/img/structure/B2461845.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroéthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C14H15F3N2O5 and its molecular weight is 348.278. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Les caractéristiques structurelles du composé, y compris le fragment benzo[d][1,3]dioxol-5-yl, suggèrent des effets anti-inflammatoires potentiels. Des chercheurs ont exploré sa capacité à moduler les voies inflammatoires, offrant potentiellement des avantages thérapeutiques pour des affections telles que l'arthrite, la maladie inflammatoire de l'intestin et d'autres troubles liés au système immunitaire .
Activité analgésique
Compte tenu de sa ressemblance avec le naproxène (un anti-inflammatoire non stéroïdien bien connu), ce composé peut également présenter des propriétés analgésiques. Des investigations sur son interaction avec les récepteurs de la douleur et son impact sur les voies de signalisation de la douleur pourraient fournir des informations précieuses pour la gestion de la douleur .
Potentiel anticancéreux
Des études récentes ont étudié les dérivés de ce composé pour leur activité anticancéreuse. Plus précisément, les 1-benzo[1,3]dioxol-5-yl-indoles, qui présentent des similitudes structurelles, ont été évalués contre diverses lignées cellulaires cancéreuses. Leur impact potentiel sur les cellules du cancer de la prostate (LNCaP), du cancer du pancréas (MIA PaCa-2) et de la leucémie aiguë lymphoblastique (CCRF-CEM) est un domaine de recherche active .
Agent aromatisant
Il est intéressant de noter que ce composé a trouvé une application en tant que substance aromatisante dans certaines catégories alimentaires. Bien qu'il ne soit pas destiné à être utilisé dans les boissons, sa nature synthétique permet un contrôle précis des profils aromatiques .
Cristallographie et informations structurelles
La structure cristalline du benzo[d][1,3]dioxol-5-yl-2-(6-méthoxynaphtalène-2-yl)propanoate a été élucidée. Comprendre son arrangement tridimensionnel fournit des informations précieuses pour la conception et l'optimisation de médicaments .
Synthèse chimique et modification
Les chercheurs ont exploré des voies de synthèse pour créer des dérivés de ce composé. En modifiant les groupes fonctionnels ou en introduisant des substitutions, ils visent à améliorer des propriétés spécifiques ou à adapter son comportement pour des applications ciblées .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and inhibit their function . This interaction could lead to changes in cellular processes, such as cell proliferation and migration.
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibition of this pathway could lead to reduced angiogenesis, affecting the growth and spread of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines . Therefore, this compound might have similar effects.
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O5/c15-14(16,17)6-19-13(22)12(21)18-4-3-9(20)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9,20H,3-4,6-7H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXKBXDOCVFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
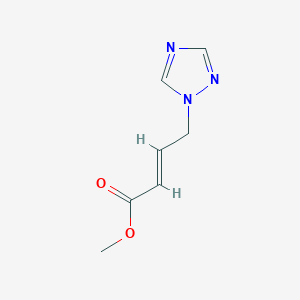
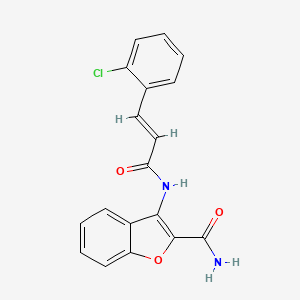
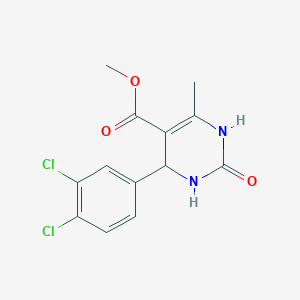

![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)
![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)
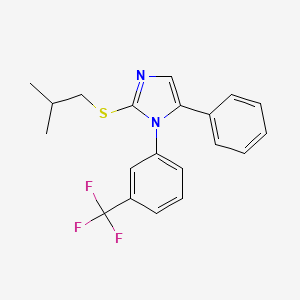
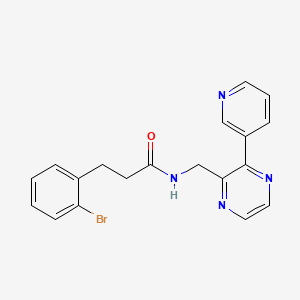
![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)

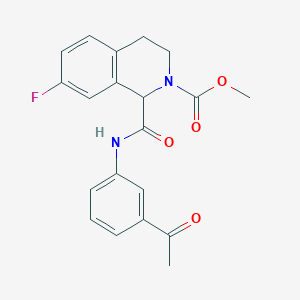
![4-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2461782.png)
